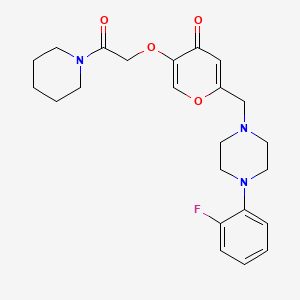

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Description

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one features a pyran-4-one core substituted with a 2-fluorophenylpiperazine moiety and a piperidine-linked ethoxy group. Its structural complexity arises from the integration of fluorinated aromatic and heterocyclic systems, which are common in bioactive molecules targeting neurological and metabolic pathways. The 2-fluorophenyl group enhances metabolic stability and receptor binding specificity, while the piperidine and piperazine rings contribute to solubility and pharmacokinetic properties .

Properties

IUPAC Name |

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4/c24-19-6-2-3-7-20(19)26-12-10-25(11-13-26)15-18-14-21(28)22(16-30-18)31-17-23(29)27-8-4-1-5-9-27/h2-3,6-7,14,16H,1,4-5,8-13,15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKHUWBQAVMUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.

Alkylation: The intermediate is then alkylated using a suitable alkylating agent to introduce the methyl group.

Formation of the Pyranone Ring: The next step involves the cyclization reaction to form the pyranone ring. This is achieved by reacting the alkylated intermediate with an appropriate diketone under acidic or basic conditions.

Etherification: The final step involves the etherification reaction to introduce the piperidin-1-yl ethoxy group. This is typically done using a piperidine derivative and an appropriate leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyranone moiety.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with alcohol groups.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Introduction to 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

The compound This compound is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the scientific research applications of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant properties. The piperazine structure is known for its interaction with serotonin receptors, particularly the 5HT1A receptor, which is crucial in mood regulation. Studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft and improving mood-related symptoms .

Anticancer Potential

The compound has been explored for its anticancer properties, particularly against various types of tumors. It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have demonstrated that similar piperazine derivatives can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers like non-small cell lung cancer (NSCLC) and pancreatic cancer .

Neuroprotective Effects

There is growing evidence suggesting that this class of compounds may provide neuroprotective effects. By modulating neurotransmitter systems and reducing oxidative stress, these compounds could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibition of Equilibrative Nucleoside Transporters

Recent studies have identified the compound as a selective inhibitor of equilibrative nucleoside transporters (ENTs). ENTs play a significant role in the uptake of nucleosides and nucleotides, which are critical for cellular metabolism and signaling. Inhibiting these transporters may enhance the efficacy of certain chemotherapeutic agents by increasing their intracellular concentrations .

Table: Summary of Key Studies

Detailed Findings from Selected Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated derivatives similar to the target compound for their ability to inhibit EGFR. Results showed significant reductions in cell viability in cancer cell lines with high EGFR expression, indicating potential for further development as anticancer agents .

- Neuroprotective Research : Research highlighted in British Journal of Pharmacology demonstrated that compounds with similar structures could reduce neuroinflammation and improve cognitive outcomes in animal models exposed to neurotoxic agents .

- Serotonergic Activity : A behavioral study indicated that analogs of the target compound exhibited antidepressant-like effects through modulation of serotonergic pathways, suggesting potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyranone moiety can participate in various chemical interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

- Methoxyphenyl Analogue (): The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one replaces the 2-fluorophenyl group with a 2-methoxyphenyl substituent. Morpholine in the ethoxy chain may alter solubility and bioavailability due to its polar oxygen atom .

- Chlorophenyl Derivatives (): Compounds such as 1-(4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone feature a 4-chlorophenyl group and pyrimidine rings. Chlorine’s higher lipophilicity compared to fluorine could enhance membrane permeability but reduce metabolic stability.

Heterocyclic Modifications

- Thiophene and Pyrazole Systems (): Derivatives like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone and 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one incorporate thiophene or pyrazole rings. These systems may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets, improving potency. The trifluoromethyl group further increases hydrophobicity and metabolic resistance .

- Chromenopyrimidine Derivatives (): The compound 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one merges chromene and pyrimidine scaffolds. Computational studies suggest favorable oral bioavailability due to balanced logP values .

Comparative Pharmacological and Physicochemical Properties

Hypothetical Data Table Based on Structural Analogues

Key Research Findings

- Fluorine vs. Chlorine/Methoxy : Fluorine’s electronegativity and small atomic radius improve binding specificity to hydrophobic pockets in enzymes (e.g., kinases or GPCRs) compared to bulkier chlorine or methoxy groups .

- Piperidine vs. Morpholine : Piperidine’s six-membered ring offers conformational flexibility, whereas morpholine’s oxygen may enhance solubility but reduce CNS penetration due to increased polarity .

- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step alkylation and etherification, similar to methods in , whereas chromenopyrimidines () are synthesized via one-step acid-catalyzed condensation .

Biological Activity

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. Its structure consists of a pyranone core substituted with piperazine and piperidine moieties, which are known to influence the pharmacological properties of the molecule.

Research indicates that compounds similar to this compound often interact with various biological targets:

- Nucleoside Transporters : The compound may exhibit inhibitory activity against human equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside uptake in cells. Inhibition of these transporters can affect adenosine signaling pathways, potentially impacting cancer therapy and cardiovascular health .

- Neurotransmitter Receptors : The presence of piperazine and piperidine rings suggests potential interactions with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This may lead to anxiolytic or antidepressant effects.

In Vitro Studies

In vitro assays have shown that derivatives of compounds containing the piperazine structure can modulate the activity of neurotransmitter receptors and nucleoside transporters. For instance, studies on related compounds have demonstrated selective inhibition of ENT1 and ENT2, suggesting a possible therapeutic application in treating conditions like cancer where adenosine plays a role in tumor growth and immune evasion .

Case Studies

Several case studies highlight the biological implications of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| Inhibition Study | FPMINT | Demonstrated selective inhibition of ENT2 over ENT1, indicating potential for targeted cancer therapies. |

| Neurotransmitter Modulation | Piperazine Derivatives | Showed significant modulation of serotonin receptors, suggesting anxiolytic properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis approach is typical for such hybrid heterocyclic compounds. For example, fluorophenyl-piperazine intermediates can be prepared via nucleophilic substitution or coupling reactions, as seen in analogous compounds . Catalytic p-toluenesulfonic acid (p-TsOH) may enhance cyclization steps, similar to one-step pyrimidine syntheses . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical: refluxing ethanol with potassium carbonate as a base has been effective for piperazine-aryl coupling, yielding ~48% in related fluorobenzoyl-piperazine derivatives .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the fluorophenyl, piperazine, and pyran-4-one moieties. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystallinity assessment, X-ray diffraction (XRD) is ideal, though single-crystal growth may require slow evaporation from polar aprotic solvents like DMSO . Computational validation (e.g., DFT for bond angles) aligns with experimental data to resolve ambiguities .

Q. What are the best practices for purity analysis and quantification in preclinical studies?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, using C18 columns and acetonitrile/water gradients. For trace impurities, LC-MS/MS identifies byproducts, such as de-fluorinated derivatives or incomplete ether linkages . Residual solvent analysis (e.g., dichloromethane) via Gas Chromatography (GC) ensures compliance with ICH guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Systematic SAR requires modular synthesis to vary substituents on the piperazine, pyran-4-one, and ethoxy-piperidine groups. For example:

- Replace the 2-fluorophenyl group with other halophenyl or electron-withdrawing substituents to assess binding affinity.

- Modify the piperidine-2-oxoethoxy chain length to evaluate metabolic stability .

Biological assays (e.g., receptor binding or enzyme inhibition) should use dose-response curves (IC₅₀/EC₅₀) with controls like known inhibitors .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties and target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) against crystallized targets (e.g., kinases or GPCRs) identifies potential binding pockets. ADMET prediction tools (SwissADME, pkCSM) assess oral bioavailability, highlighting logP (<5) and polar surface area (<140 Ų) as critical parameters . MD simulations (GROMACS) validate stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays. For instance:

- If in vitro enzyme inhibition conflicts with cellular activity, check membrane permeability via Caco-2 assays or P-glycoprotein efflux ratios .

- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if SPR/Kd values diverge .

Statistical meta-analysis (e.g., Bayesian modeling) accounts for inter-lab variability in IC₅₀ measurements .

Q. What experimental designs are recommended for optimizing reaction scalability without compromising yield?

- Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs, to test variables (catalyst concentration, temperature, solvent ratio). Continuous-flow chemistry (e.g., microreactors) improves reproducibility for exothermic steps like acylations . Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.